molecular formula C24H19BrClNO4 B12068467 N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine

N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine

Cat. No.: B12068467
M. Wt: 500.8 g/mol
InChI Key: JNZSAOKGJDDKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the 5-position, and a chlorine atom at the 2-position on the phenyl ring of the phenylalanine molecule. This compound is widely used in peptide synthesis and various biochemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Bromination and Chlorination: The protected phenylalanine is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The bromine and chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine is unique due to its specific substitution pattern on the phenyl ring and the presence of the Fmoc protecting group. These features make it a valuable tool in peptide synthesis and biochemical research, offering versatility in the design and synthesis of complex peptides and proteins .

Properties

Molecular Formula

C24H19BrClNO4

Molecular Weight

500.8 g/mol

IUPAC Name

3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)

InChI Key

JNZSAOKGJDDKRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O

Origin of Product

United States

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